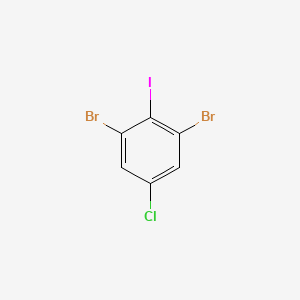
1,3-Dibromo-5-chloro-2-iodobenzene
Vue d'ensemble
Description
1,3-Dibromo-5-chloro-2-iodobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2ClI . It has an average mass of 396.246 Da and a monoisotopic mass of 393.725616 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows the attachment of various substituents to tailor the chemical structure . Another synthesis method involves reacting 1,3-dibromo-5-chlorobenzene with isopropylmagnesium chloride at -25 degrees Celsius for 16 hours in an inert atmosphere, followed by a reaction with iodine at 20 degrees Celsius for 17 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one iodine atom . The exact positions of these substituents on the benzene ring can be deduced from the name of the compound: the bromine atoms are at the 1 and 3 positions, the chlorine atom is at the 5 position, and the iodine atom is at the 2 position .Applications De Recherche Scientifique
Synthesis of Organic Compounds
- 1,3-Dibromo-5-chloro-2-iodobenzene acts as an intermediate in the synthesis of various organic compounds. For example, Diemer et al. (2011) described its role in the synthesis of 1,2-Dibromobenzenes, which are precursors for reactions based on benzynes formation (Diemer, Leroux, & Colobert, 2011).
Vibrational Spectroscopy Studies
- The compound has been studied using FTIR and Raman spectroscopy. Ilango et al. (2008) conducted normal coordinate calculations on 2-chloro-1,3-dibromo-5-fluorobenzene, a closely related compound, to understand its in-plane and out-of-plane vibrations (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Crystal Structure Prediction
- Research on predicting crystal structures of molecules like 1,3-dibromo-2-chloro-5-fluorobenzene has been done. Misquitta et al. (2008) used first principles and SAPT(DFT) interaction energy calculations to predict the crystal structure of C6Br2ClFH2, which includes this molecule (Misquitta, Welch, Stone, & Price, 2008).
Organic Reaction Mechanisms
- The compound is used to understand organic reaction mechanisms. For instance, Garve et al. (2014) studied the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride (Garve, Barkawitz, Jones, & Werz, 2014).
Intermolecular Interactions Studies
- Bosch et al. (2022) investigated the intermolecular interactions in the structures of halogenated benzenes, including 1,3-dibromo-5-nitrobenzene, which shares structural similarities with this compound (Bosch, Bowling, & Speetzen, 2022).
Electrochemical Studies
- Prasad and Sangaranarayanan (2004) explored the electrochemical reductive cleavage of carbon–iodine bonds in 5-bromo-1,3-dichloro-2-iodobenzene, providing insights into the electrochemistry of such halogenated compounds (Prasad & Sangaranarayanan, 2004).
Phase Transition Studies
- The compound is used in studies investigating phase transitions. For example, Oonk et al. (2000) provided data on the vapor pressures and lattice energies of halogenated benzenes, aiding in understanding the physical properties of these compounds (Oonk, Genderen, Blok, & Linde, 2000).
Molecular Interaction Research
- Akpinar et al. (2014) used a similar compound, 1,3-Bis(4′,4′,5′,5′-tetramethyl-4′,5′-dihydro-1′H-imidazol-2′-yl-1′-oxyl)-5-iodobenzene, to study molecular interactions and chain formation in crystals (Akpinar, Schlueter, & Lahti, 2014).
Halogen Bonding Research
- The compound's structural analogs have been used to investigate halogen bonding. Schmidbaur et al. (2004) explored the crystal and molecular structures of halogen-substituted benzenes, contributing to the understanding of halogen bonding phenomena (Schmidbaur, Minge, & Nogai, 2004).
Catalysis Research
- In catalysis research, this compound and its derivatives are investigated for their role in various catalytic reactions. Zhou and He (2011) reported the use of iodobenzene as a catalyst in the bromination of aromatic compounds, demonstrating the compound's utility in catalytic processes (Zhou & He, 2011).
Safety and Hazards
While specific safety and hazard information for 1,3-Dibromo-5-chloro-2-iodobenzene is not available in the search results, general precautions should be taken while handling it. These include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Mode of Action
The mode of action of 1,3-Dibromo-5-chloro-2-iodobenzene is largely dependent on the context of its use. In organic synthesis, it can participate in various reactions such as nucleophilic aromatic substitution or coupling reactions . The halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be replaced by other groups in these reactions, leading to the formation of new compounds .
Biochemical Pathways
As a synthetic compound, this compound is primarily used in chemical reactions rather than biological pathways. It can serve as a building block in the synthesis of more complex organic compounds . The specific pathways affected would depend on the final product of the synthesis and its biological activity.
Result of Action
The result of the action of this compound is the formation of new organic compounds through chemical reactions . The specific molecular and cellular effects would depend on the nature of these new compounds and their interactions with biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . The reaction conditions, such as temperature, solvent, and presence of catalysts, can also affect its reactivity in chemical synthesis .
Analyse Biochimique
Biochemical Properties
1,3-Dibromo-5-chloro-2-iodobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s halogen atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific biochemical context. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting cell proliferation, differentiation, and apoptosis. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s halogen atoms can form halogen bonds with electron-rich sites on proteins and nucleic acids. This interaction can result in the inhibition or activation of enzymes, depending on the specific target. For example, this compound may inhibit enzymes involved in DNA replication by binding to their active sites, thereby preventing the formation of the enzyme-substrate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential cytotoxicity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, this compound may induce toxic or adverse effects, including organ damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, potentially leading to oxidative stress and other metabolic disturbances. The compound’s metabolism may also affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound may interact with binding proteins or other cellular components, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, potentially affecting gene expression and other nuclear processes. The compound’s subcellular localization can influence its activity and function within the cell .
Propriétés
IUPAC Name |
1,3-dibromo-5-chloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVPWFNVEFAMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659333 | |
| Record name | 1,3-Dibromo-5-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81067-46-1 | |
| Record name | 1,3-Dibromo-5-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


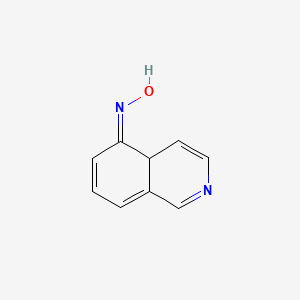
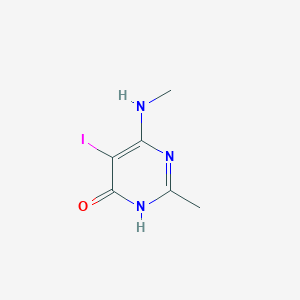

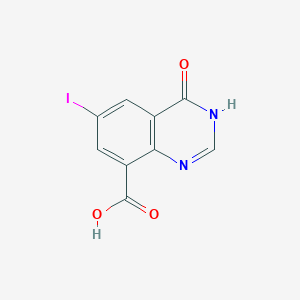
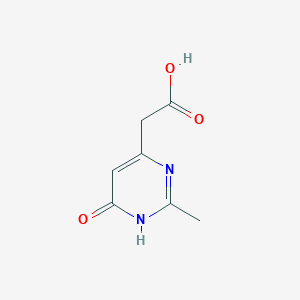
![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417815.png)
![1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one](/img/structure/B1417816.png)
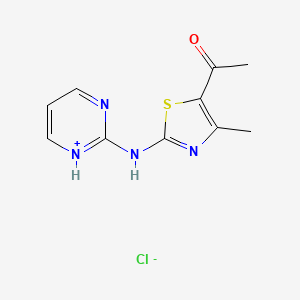
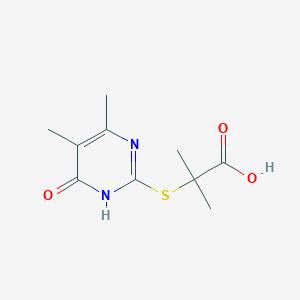

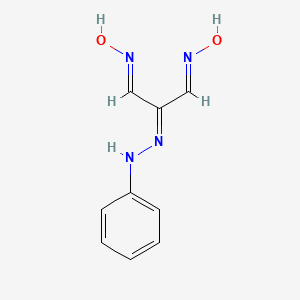
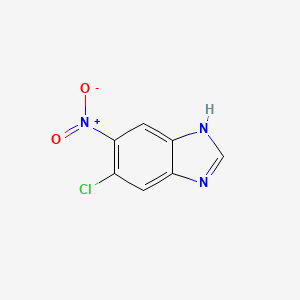
![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)
